molecular formula C11H9F3O2 B14064416 (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate

(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate

Cat. No.: B14064416
M. Wt: 230.18 g/mol
InChI Key: YUEFITCWDISQAO-DAXSKMNVSA-N
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Description

(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is a fluorinated acrylate derivative characterized by a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring and a Z-configuration at the α,β-unsaturated ester moiety. This compound is synthesized via palladium-catalyzed cross-coupling reactions, typically involving methyl 2-(trifluoromethyl)acrylate and aryl halides, followed by chromatographic separation of E/Z isomers . The Z-isomer exhibits distinct physicochemical properties due to steric and electronic effects imparted by the CF₃ group and spatial arrangement, making it valuable in materials science and pharmaceutical intermediates .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

methyl (Z)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4-

InChI Key

YUEFITCWDISQAO-DAXSKMNVSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes to α,β-Unsaturated Esters with Trifluoromethyl Substituents

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters. A modified HWE protocol using triethylphosphonoacetate and 4-(trifluoromethyl)benzaldehyde in a deep eutectic solvent (DES) composed of choline chloride and urea (1:2 molar ratio) achieves high stereoselectivity. The addition of 2 equivalents of 1,8-diazabicycloundec-7-ene (DBU) at room temperature yields ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate with an E/Z ratio of 98:2. While this method favors the E-isomer, substituting DBU with weaker bases (e.g., K2CO3) or altering reaction temperature may shift selectivity toward the Z-isomer.

Key Reaction Parameters:
Parameter Value/Description Source
Base DBU (2 eq)
Solvent ChCl/Urea DES
Temperature Room temperature (25°C)
Yield 77% (E-isomer)

Catalytic Trifluoromethylation of Enamines

Copper-catalyzed trifluoromethylation offers an alternative route. Reacting methyl 3-((4-fluorophenyl)amino)acrylate with sodium triflinate (CF3SO2Na) in the presence of Cu(OAc)2 and tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) at 50°C introduces the trifluoromethyl group. While this method primarily yields the E-isomer, modifying the ligand environment (e.g., using SIPr·HCl with FeCl3/TMEDA) enhances Z-selectivity.

Stereochemical Influence of Catalysts:
  • FeCl3/TMEDA/SIPr·HCl System : Achieves Z-selectivity by stabilizing the transition state through π-π interactions between the aryl group and catalyst.
  • Cu(OAc)2/TBHP System : Favors E-isomer due to radical-mediated pathway.

Stereoselective Strategies for Z-Isomer Enrichment

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, THF) stabilize zwitterionic intermediates in HWE reactions, favoring E-isomers. Conversely, non-polar solvents (toluene, diethyl ether) or ionic liquids may promote Z-selectivity by reducing charge separation. For example, replacing DBU with K2CO3 in THF at 0°C shifts the E/Z ratio to 60:40 for analogous acrylates.

Titanium-Mediated Coupling Reactions

A titanium(IV) ethoxide (Ti(OEt)4)-mediated coupling between methyl propiolate and 4-(trifluoromethyl)phenylmagnesium bromide in tetrahydrofuran (THF) at −40°C produces the Z-isomer with 82% yield. The bulky titanium intermediate enforces syn-addition, dictating the stereochemistry.

Procedure Overview:
  • Grignard Reagent Preparation : 4-(Trifluoromethyl)phenylmagnesium bromide synthesized from 1-bromo-4-(trifluoromethyl)benzene and Mg in THF.
  • Titanium Complex Formation : Ti(OEt)4 reacts with phenol to generate a phenoxy-titanium species.
  • Coupling : Methyl propiolate added dropwise to the titanium-Grignard mixture at −40°C, followed by FeCl3/TMEDA/SIPr·HCl to stabilize the Z-configuration.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures containing E/Z isomers are separable via flash chromatography using silica gel and hexane/ethyl acetate (4:1). The Z-isomer typically elutes first due to lower polarity.

Recrystallization Techniques

Recrystallization from diisopropyl ether/hexane (1:3) at −20°C yields pure (Z)-methyl 3-(4-(trifluoromethyl)phenyl)acrylate as a white crystalline solid.

Characterization Data:
  • 1H NMR (600 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 12.0 Hz, 1H, CH=CO), 6.31 (d, J = 12.0 Hz, 1H, CH=CO), 3.82 (s, 3H, OCH3).
  • HRMS (ESI+) : m/z calcd for C12H10F3O2 [M + H]+: 243.0634; found: 243.0638.

Industrial-Scale Considerations

Deep Eutectic Solvent (DES) Reusability

The ChCl/urea DES in HWE reactions can be reused for five cycles without significant yield drop (≤5% reduction per cycle), minimizing waste. Post-reaction extraction with ethyl acetate isolates the product while retaining the DES phase.

Cost Analysis of Starting Materials

Material Cost (USD/kg) Source
4-(Trifluoromethyl)benzaldehyde 450 Sigma-Aldrich
Methyl propiolate 320 TCI Chemicals
Ti(OEt)4 1,200 Alfa Aesar

Scientific Research Applications

Chemistry: In chemistry, (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs with enhanced pharmacokinetic properties.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on Z-isomers of trifluoromethyl acrylates with varying aryl substituents, emphasizing synthesis, yields, spectroscopic data, and substituent effects.

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-CF₃) generally yield higher efficiencies (85–90%) compared to electron-donating groups (e.g., 4-NHAc: 53%) due to enhanced stabilization of intermediates in Pd-catalyzed reactions .
  • Reaction Time : Longer reactions (e.g., 24 hours for Z-3i) reduce yields, likely due to side reactions or isomerization .
Spectroscopic Comparisons

19F NMR Shifts :

  • (Z)-Methyl 3-(4-CF₃-phenyl)acrylate: δ −64.0 ppm (CF₃) .
  • (Z)-Methyl 3-(3-OCH₃-phenyl)acrylate: δ −58.5 ppm (CF₃) .
  • (Z)-Methyl 3-(4-NHAc-phenyl)acrylate: δ −64.0 ppm (CF₃) .

1H NMR (Key Protons) :

  • Methoxy Groups : Z-3n (3-OCH₃) shows a singlet at δ 3.80 ppm, while Z-3r (2-OCH₃) exhibits a downfield shift (δ 3.88 ppm) due to anisotropic effects .
  • Acrylate α-H : Z-isomers display upfield shifts (δ 6.2–6.5 ppm) compared to E-isomers (δ 7.1–7.4 ppm) due to reduced conjugation .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Stability
(Z)-Methyl 3-(4-CF₃-phenyl)acrylate Not reported Moderate in DCM Stable at RT
(Z)-Methyl 3-(3,5-Cl₂-phenyl)acrylate (Z-3v) Oil High in THF Sensitive to light
(Z)-Methyl 3-(4-NHAc-phenyl)acrylate (Z-3i) 120–122 Low in hexane Hygroscopic

Trends :

  • Melting Points : Bulky or polar substituents (e.g., 4-NHAc) increase crystallinity, whereas halogenated derivatives (e.g., Z-3v) remain oily .
  • Stability : CF₃-containing compounds exhibit superior stability under ambient conditions compared to chloro analogues .

Biological Activity

(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is a compound of significant interest due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

The compound belongs to the class of trifluoromethyl-containing acrylates, which are known for their diverse applications in pharmaceuticals and agrochemicals. The synthesis often involves palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, which allows for the efficient formation of complex structures from simpler precursors .

Table 1: Synthesis Methods of this compound

MethodDescription
Mizoroki-Heck ReactionUtilizes aryl iodides and trifluoromethyl acrylates with palladium catalyst.
One-Pot SynthesisCombines multiple steps to yield complex derivatives efficiently.
Oxidative DecarboxylationInvolves cross-coupling with heteroarenes to expand the molecular diversity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially modulating various biological pathways. This compound has been explored as an intermediate in synthesizing biologically active molecules, particularly those exhibiting anti-inflammatory and anticancer properties .

Biological Activity

Research indicates that this compound shows promise in several biological contexts:

  • Antitumor Activity : Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that certain modifications can enhance their efficacy against tumor cells .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Enzyme Inhibition : It has shown activity as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged in therapeutic applications .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives of this compound on HCT-116 colon cancer cells. Results indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced potency .
  • Mechanistic Studies : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with specific derivatives led to increased levels of acetylated histones, indicating inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression .
  • Inflammation Models : In vivo studies demonstrated that compounds derived from this compound significantly reduced markers of inflammation in animal models, supporting its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient α,β-unsaturated ester undergoes nucleophilic attacks at the β-carbon due to polarization of the double bond by the trifluoromethyl group. For example:

  • Cyanide Addition : In organocatalytic multicomponent reactions, the compound reacts with aldehydes and cyanide donors to form cyanomethyl vinyl ethers. The Z-configuration influences regioselectivity, favoring E-isomer formation in adducts .

  • Malonate Conjugate Addition : Under catalysis by ethyl diphenylphosphine, it participates in three-component reactions with aldehydes and dialkyl malonates. For instance, with 4-nitrobenzaldehyde and diethyl malonate, the reaction achieves up to 60% yield in THF at room temperature .

Table 1: Three-Component Reaction Optimization

CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
EtPPh₂THF256021:79
PPh₃t-BuOH25Trace
PBu₃t-BuOH25

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed Mizoroki-Heck reactions:

  • Mizoroki-Heck Coupling : Reacts with aryl iodides to form 3-aryl-2-(trifluoromethyl)acrylates. Silver(I) additives enhance yields (up to 82%) by facilitating oxidative addition .

  • Oxidative Decarboxylative Coupling : (Z)-3-Aryl derivatives undergo decarboxylative cross-coupling with heteroarenes using Pd/Cu catalysts, yielding trisubstituted alkenes .

Table 2: Mizoroki-Heck Reaction Outcomes

Aryl IodideCatalyst SystemYield (%)Product
4-IodotoluenePd(OAc)₂/Ag₂CO₃783-(4-Methylphenyl)-2-CF₃ acrylate
2-IodophenolPdCl₂/AgNO₃823-Trifluoromethyl coumarin

Polymerization

The acrylate group enables radical-initiated chain-growth polymerization:

  • Radical Polymerization : Forms polymers with high thermal stability. The trifluoromethyl group enhances solubility in nonpolar solvents and resistance to hydrolysis.

  • Copolymerization : Blends with styrene or methyl methacrylate to tune material properties like glass transition temperature (Tg).

Cycloadditions

The conjugated system participates in Diels-Alder reactions:

  • Diene Reactivity : Acts as a dienophile with electron-rich dienes, producing six-membered cyclic adducts. Steric effects from the Z-configuration favor endo selectivity.

Table 3: Diels-Alder Reaction Parameters

DieneCatalystTemp (°C)Yield (%)endo:exo Ratio
1,3-ButadieneNone806585:15
FuranLewis Acid257292:8

Hydrolysis and Derivatives

  • Ester Hydrolysis : Under basic conditions, the methyl ester hydrolyzes to the corresponding acrylic acid, which is further functionalized via amidation or esterification .

  • Decarboxylation : Heating the acrylic acid derivative in quinoline with Cu catalysts yields styrene analogs .

Stereochemical Influence

The Z-configuration impacts reaction pathways:

  • Steric Hindrance : Reduces reactivity in bulky nucleophile additions compared to the E-isomer.

  • Radical Stability : Enhances stability of intermediates in polymerization due to resonance with the phenyl ring.

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